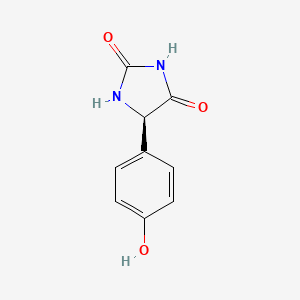

(R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a chiral compound with a unique structure that includes an imidazolidine ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves the hot condensation of (R,S)-p-hydroxymandelic acid with urea in an acid medium . This method is characterized by the use of excess urea and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The imidazolidine ring can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the imidazolidine ring may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Therapeutic Potential:

Research indicates that (R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione may possess therapeutic properties that make it a candidate for drug development. Preliminary studies suggest its efficacy in targeting specific diseases through enzyme interactions and biological pathways .

2. Antimicrobial Activity:

The compound has shown promise in antimicrobial applications. Derivatives of related imidazolidinediones have been synthesized and evaluated for their antifungal activities against pathogens such as Candida albicans and Aspergillus niger. These derivatives exhibited significant inhibitory effects, indicating that this compound could be developed into effective antifungal agents .

Biochemical Research Applications

1. Enzyme Studies:

this compound is being explored as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity towards various enzymes, making it valuable in understanding enzyme kinetics and mechanisms .

2. Drug Development:

The compound's structural characteristics allow for the synthesis of numerous derivatives that can be tailored for specific biological activities. This flexibility is crucial for the development of new drugs with improved efficacy and reduced side effects .

Cosmetic Formulations

Recent studies have indicated the potential use of this compound in cosmetic formulations due to its skin-beneficial properties. Its inclusion in topical products may enhance skin hydration and provide protective effects against oxidative stress .

-

Antifungal Activity Study:

A study synthesized various derivatives of imidazolidinediones to evaluate their antifungal properties using the agar well diffusion method. Results showed that certain derivatives had greater inhibitory effects than conventional antifungal medications, highlighting the potential of this compound in treating fungal infections . -

Enzyme Interaction Analysis:

Research conducted on the binding affinity of this compound with specific enzymes demonstrated its capability to enhance enzyme activity through selective inhibition, paving the way for its use in developing enzyme inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the imidazolidine ring may influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(S)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The enantiomer of the compound with similar structure but different chiral configuration.

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The racemic mixture containing both ® and (S) enantiomers.

Uniqueness

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is unique due to its specific chiral configuration, which can influence its biological activity and interactions with other molecules

Biological Activity

(R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione class, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its imidazolidine core with a hydroxylated phenyl substituent. The molecular formula is C9H8N2O3, and it possesses unique structural features that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. Notably, it has been tested against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 21.5 ± 0.18 |

| HeLa (Cervical) | ≥25.0 |

| HCT116 (Colorectal) | 8.6 ± 0.06 |

The compound exhibited significant cytotoxicity against colorectal carcinoma cells (HCT116), with an IC50 value of 8.6 μM, indicating higher sensitivity compared to other tested cell lines . In contrast, it showed moderate activity against triple-negative breast cancer cells (MDA-MB-231) and was inactive against cervical carcinoma cells (HeLa) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that compounds within the imidazolidine class can exhibit varying degrees of antibacterial effects. For instance, derivatives have shown promising results against various bacterial strains, though specific data on this compound's antimicrobial efficacy remains limited .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific cellular targets. For instance, some studies suggest that similar compounds may act as inhibitors of key enzymes or proteins involved in cancer cell proliferation and survival .

Case Studies and Research Findings

- Cytotoxicity Assays : A study conducted using the MTT assay demonstrated that the compound's cytotoxic effects were most pronounced in colorectal cancer cells compared to others .

- Structure-Activity Relationship : Investigations into related imidazolidine derivatives have revealed that modifications in substituents can significantly alter biological activity. For example, variations in the phenolic group can enhance or diminish anticancer properties .

- Clinical Implications : While preclinical data are promising, further clinical investigations are necessary to evaluate the safety and efficacy of this compound in human subjects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione?

The compound is typically synthesized via cyclization of amino acid precursors. For example, β-phenyl-α-alanine or tryptophan derivatives react with potassium cyanate in acidic conditions to form the imidazolidine-2,4-dione core . Alternatively, the compound can be derived from hydantoin precursors through functionalization of the 5-position with a 4-hydroxyphenyl group, often using electrophilic aromatic substitution or coupling reactions . Purification is achieved via recrystallization from polar solvents (e.g., ethanol/water mixtures), with purity verified by HPLC (>98.5%) .

Q. How is the compound characterized to confirm its structural identity and enantiomeric purity?

Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), which provides precise bond lengths (e.g., C=O bonds at ~1.21 Å) and torsion angles . Enantiomeric purity is assessed using chiral HPLC or polarimetry, while spectroscopic methods (NMR, IR) validate functional groups: the imidazolidine-dione ring shows NH stretches at ~3200 cm⁻¹ (IR) and carbonyl carbons at ~170 ppm (¹³C NMR) . SC-XRD data (space group P2₁/c, Z = 4) further confirm the (R)-configuration .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for synthesizing p-hydroxyphenylglycine, a key intermediate in β-lactam antibiotics (e.g., semi-synthetic penicillins and cephalosporins) . Its derivatives exhibit bioactivity in hypoglycemic assays and aldose reductase inhibition, relevant to diabetic complications .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

Challenges include resolving hydrogen-bonding networks and addressing disorder in the hydroxyl or phenyl groups. Using SHELXL for refinement, anisotropic displacement parameters (ADPs) are applied to non-H atoms, and hydrogen atoms are placed geometrically. The R factor (<0.05) and wR factor (<0.10) ensure precision . For example, the title compound’s crystal structure reveals N–H···O hydrogen bonds (2.8–3.0 Å) forming dimeric arrangements, stabilized by π-π interactions between phenyl rings (centroid distances: 3.76–3.91 Å) .

Q. How can computational modeling predict reactivity in derivatization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for reactions like sulfonylation or alkylation. For instance, sulfonylation at the imidazolidine nitrogen proceeds via a two-step mechanism: nucleophilic attack by the sulfonyl chloride followed by deprotonation. Molecular electrostatic potential (MEP) maps identify reactive sites, such as the hydroxyl group’s oxygen (partial charge: −0.45 e) .

Q. What strategies improve enantioselectivity during asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (using lipases or esterases) enhance enantiomeric excess (ee >95%). For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer of a racemic hydantoin precursor, leaving the (R)-form intact . Kinetic resolution parameters (e.g., kcat/KM) are optimized using Michaelis-Menten kinetics.

Q. Methodological Considerations

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

SAR studies involve synthesizing analogs with substituents at the 3- or 5-positions (e.g., sulfonyl, halogen, or alkyl groups). Bioactivity is tested via in vitro assays: aldose reductase inhibition (IC50 values measured using DL-glyceraldehyde as substrate) or hypoglycemic activity in streptozotocin-induced diabetic models . QSAR models correlate logP values (calculated via Crippen’s method) with activity trends .

Q. What analytical techniques resolve discrepancies in reported melting points or solubility data?

Differential scanning calorimetry (DSC) provides precise melting points (e.g., >260°C ), while hot-stage microscopy monitors phase transitions. Solubility in DMSO or aqueous buffers (pH 1–7) is quantified via UV-Vis spectroscopy (λmax = 280 nm). Conflicting data may arise from polymorphic forms, resolved by powder XRD to identify crystalline vs. amorphous states .

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(5R)-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14)/t7-/m1/s1 |

InChI Key |

UMTNMIARZPDSDI-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2C(=O)NC(=O)N2)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.